molecular formula C19H17NO2S B291325 N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide

Cat. No. B291325
M. Wt: 323.4 g/mol
InChI Key: GVONYFSGKXCRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MNPA is a small molecule that belongs to the class of arylacetamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body, including the dopaminergic system. N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to bind to several receptors in the brain, including the dopamine transporter, which is involved in the uptake of dopamine in the brain. N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has also been shown to inhibit the activity of several enzymes in the body, including cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects in the body. In vitro studies have shown that N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators in vitro. In vivo studies have shown that N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide can protect against neurotoxicity induced by various agents, including methamphetamine and MPTP.

Advantages and Limitations for Lab Experiments

N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide is also stable under a wide range of conditions, making it suitable for long-term storage. However, N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has several limitations, including its low solubility in water, which can make it difficult to administer in vivo. N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide also has limited bioavailability, which can limit its effectiveness in certain applications.

Future Directions

Several future directions for the study of N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide have been proposed, including the development of more potent and selective analogs of the compound. The potential applications of N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide in the treatment of neurological disorders, including Parkinson's disease and addiction, are also areas of active research. The development of new synthesis methods for N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide and its analogs is also an area of interest, as this could lead to improved yields and purity of the compound. Overall, the study of N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has the potential to lead to the development of new drugs and therapies for a range of diseases and disorders.

Synthesis Methods

N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide can be synthesized using several methods, including the reaction of 2-(1-naphthyloxy)acetic acid with thionyl chloride, followed by the reaction with 3-(methylsulfanyl)aniline. Another method involves the reaction of 1-naphthol with 2-bromoacetic acid, followed by the reaction with 3-(methylsulfanyl)aniline. The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been studied for its potential applications in several scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In pharmacology, N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been studied for its potential effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide has been studied for its potential effects on the dopaminergic system, which is involved in several neurological disorders.

properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H17NO2S/c1-23-16-9-5-8-15(12-16)20-19(21)13-22-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,20,21)

InChI Key

GVONYFSGKXCRMJ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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